Methyl 4-chloro-3,3-difluorobutyrate
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Overview
Description
Methyl 4-chloro-3,3-difluorobutyrate is an organic compound with the molecular formula C5H7ClF2O2 It is a derivative of butyric acid, where the hydrogen atoms on the third carbon are replaced by fluorine atoms, and the fourth carbon is substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-3,3-difluorobutyrate can be synthesized through several organic synthesis routes. One common method involves the esterification of 4-chloro-3,3-difluorobutyric acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3,3-difluorobutyrate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield 4-chloro-3,3-difluorobutyric acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Products include 4-azido-3,3-difluorobutyrate or 4-thiocyanato-3,3-difluorobutyrate.
Hydrolysis: 4-chloro-3,3-difluorobutyric acid.
Reduction: 4-chloro-3,3-difluorobutanol.
Scientific Research Applications
Methyl 4-chloro-3,3-difluorobutyrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a building block in the design of bioactive molecules.
Medicine: Explored for its role in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methyl 4-chloro-3,3-difluorobutyrate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in drug design.
Comparison with Similar Compounds
Methyl 4-chloro-3,3-difluorobutyrate can be compared with other fluorinated esters such as:
Methyl 3,3-difluorobutyrate: Lacks the chlorine atom, resulting in different reactivity and applications.
Methyl 4-chloro-3-fluorobutyrate:
The unique combination of chlorine and fluorine atoms in this compound distinguishes it from these similar compounds, offering distinct advantages in specific applications.
Properties
IUPAC Name |
methyl 4-chloro-3,3-difluorobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClF2O2/c1-10-4(9)2-5(7,8)3-6/h2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGWGAVQCFAGOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CCl)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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